molecular formula C6H7N3O B14640724 (1R,6R)-6-azidocyclohexa-2,4-dien-1-ol CAS No. 54226-09-4

(1R,6R)-6-azidocyclohexa-2,4-dien-1-ol

Cat. No.: B14640724
CAS No.: 54226-09-4
M. Wt: 137.14 g/mol
InChI Key: ZENCTMQDZDZXPR-PHDIDXHHSA-N
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Description

(1R,6R)-6-azidocyclohexa-2,4-dien-1-ol is a unique organic compound characterized by its azido group attached to a cyclohexadienol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6R)-6-azidocyclohexa-2,4-dien-1-ol typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a hydroxyl group is replaced by an azido group. This can be achieved using sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

(1R,6R)-6-azidocyclohexa-2,4-dien-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Sodium azide (NaN₃) is commonly used for azidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields an amine, while oxidation can produce various oxides depending on the extent of the reaction .

Scientific Research Applications

(1R,6R)-6-azidocyclohexa-2,4-dien-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,6R)-6-azidocyclohexa-2,4-dien-1-ol primarily involves its azido group. The azido group is highly reactive and can participate in various chemical reactions, such as click chemistry. In biological systems, the azido group can form covalent bonds with alkyne-containing molecules, facilitating the formation of stable conjugates. This property is exploited in bioconjugation and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R,6R)-6-azidocyclohexa-2,4-dien-1-ol lies in its azido group, which imparts high reactivity and versatility in chemical synthesis and bioconjugation applications. This makes it a valuable compound in both research and industrial contexts.

Properties

CAS No.

54226-09-4

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

(1R,6R)-6-azidocyclohexa-2,4-dien-1-ol

InChI

InChI=1S/C6H7N3O/c7-9-8-5-3-1-2-4-6(5)10/h1-6,10H/t5-,6-/m1/s1

InChI Key

ZENCTMQDZDZXPR-PHDIDXHHSA-N

Isomeric SMILES

C1=C[C@H]([C@@H](C=C1)O)N=[N+]=[N-]

Canonical SMILES

C1=CC(C(C=C1)O)N=[N+]=[N-]

Origin of Product

United States

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